molecular formula C21H23N5O4 B2607325 Methyl 2-[6-(2,4-dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate CAS No. 878732-35-5

Methyl 2-[6-(2,4-dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate

Cat. No. B2607325
M. Wt: 409.446
InChI Key: XQCVBVWXBDMXHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[6-(2,4-dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate is a useful research compound. Its molecular formula is C21H23N5O4 and its molecular weight is 409.446. The purity is usually 95%.
BenchChem offers high-quality Methyl 2-[6-(2,4-dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-[6-(2,4-dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalysis and Synthesis

Research has explored the use of various imidazole and imidazolium compounds in catalysis and synthesis. For instance, imidazolium salts have been identified as efficient catalysts in transesterification and acylation reactions, providing a greener and more efficient pathway for chemical synthesis. These catalysts have demonstrated significant activity in the formation of esters from alcohols and vinyl acetate under mild conditions, indicating their potential in facilitating various organic transformations with low catalyst loadings and short reaction times (Grasa, Kissling, & Nolan, 2002).

Material Science and Engineering

In material science, imidazole derivatives have been utilized in the development of lanthanide(III)-organic frameworks with potential applications in luminescence sensing. These frameworks exhibit selective sensitivity to benzaldehyde-based derivatives, showcasing their utility as fluorescence sensors. The unique structural and electronic properties of these materials make them candidates for various applications in sensing and material engineering (Shi, Zhong, Guo, & Li, 2015).

Pharmaceutical and Medicinal Chemistry

Imidazole-based compounds have been extensively researched for their pharmaceutical applications. Studies have focused on synthesizing novel compounds with potential antiprotozoal activity, demonstrating the versatility of imidazole derivatives in drug development. These compounds have shown significant in vitro and in vivo activity against various protozoal pathogens, highlighting their potential as therapeutic agents (Ismail, Brun, Wenzler, Tanious, Wilson, & Boykin, 2004).

Analytical Chemistry

In analytical chemistry, imidazole derivatives have been applied in the study of metabolites, offering insights into the metabolic pathways of novel antiangiogenic agents. The identification and characterization of metabolites provide valuable information for drug development and pharmacokinetics. This research underlines the importance of imidazole compounds in facilitating the understanding of drug metabolism and action (Kim, Paek, Ji, Lee, Yi, & Lee, 2005).

properties

IUPAC Name

methyl 2-[6-(2,4-dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O4/c1-11-7-8-15(12(2)9-11)25-13(3)14(4)26-17-18(22-20(25)26)23(5)21(29)24(19(17)28)10-16(27)30-6/h7-9H,10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQCVBVWXBDMXHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CC(=O)OC)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[6-(2,4-dimethylphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate

Disclaimer and Information on In-Vitro Research Products

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